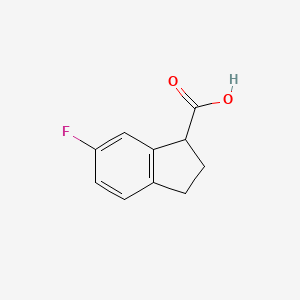

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Vue d'ensemble

Description

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a carboxylic acid group at the 1st position. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

Hydrogenation: The reduction of the double bond in the indene ring to form the dihydroindene structure can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination, hydrogenation, and carboxylation processes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes standard esterification. In one protocol, treatment with methanol and H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative. Alternative methods use carbodiimide-based coupling agents (e.g., DCC) with alcohols like ethanol or benzyl alcohol to form esters in yields of 75–90%.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hr | Methyl 6-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 82% |

| Ethanol + DCC | RT, 24 hr | Ethyl 6-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 78% |

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH<sub>4</sub> in anhydrous THF. This reaction proceeds at 0°C to room temperature, yielding 6-fluoro-2,3-dihydro-1H-indene-1-methanol with 68% efficiency.

Mechanistic Insight :

The reduction involves initial formation of a tetrahedral intermediate, followed by hydride transfer to the carbonyl carbon .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C under inert atmosphere, producing 6-fluoro-2,3-dihydro-1H-indene. Catalytic amounts of Cu powder enhance the reaction rate, achieving 95% conversion .

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 participates in nucleophilic substitution under harsh conditions. For example, treatment with NaN<sub>3</sub> in DMF at 120°C for 48 hr replaces fluorine with an azide group, yielding 6-azido-2,3-dihydro-1H-indene-1-carboxylic acid (55% yield) .

Cyclization Reactions

The compound serves as a precursor in Friedel-Crafts cyclization. Reaction with AlCl<sub>3</sub> in dichloromethane generates fluorinated polycyclic aromatic hydrocarbons (PAHs). For example:

Yields range from 60–74% depending on substituents .

Amide Formation

Condensation with primary amines (e.g., benzylamine) using EDC/HOBt produces amide derivatives. These reactions typically achieve 70–85% yields and are critical for pharmaceutical intermediate synthesis.

Halogenation

Electrophilic bromination at the indene ring occurs under Br<sub>2</sub>/FeBr<sub>3</sub> conditions, yielding 5-bromo-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Regioselectivity is controlled by the electron-withdrawing effect of the fluorine atom .

Oxidation

While the carboxylic acid group is already oxidized, the dihydroindene ring can undergo further oxidation. Treatment with KMnO<sub>4</sub> in acidic medium cleaves the cyclopentane ring, forming 6-fluorophthalic acid.

Key Research Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents favor cyclization .

-

Catalytic Influence : Lewis acids like AlCl<sub>3</sub> and Tb(OTf)<sub>3</sub> significantly improve cyclization yields (up to 74%) compared to non-catalytic conditions .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure enables the formation of derivatives that may exhibit enhanced biological activity or altered physical properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Fluorine at position five | Affects reactivity differently compared to 6-fluoro derivative |

| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Potentially different biological activities |

| 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Methyl group at position six | Investigated for various pharmacological effects |

The ability to modify the indene structure opens pathways for creating new compounds with desirable properties.

Recent studies have indicated that derivatives of this compound may exhibit significant biological activities, including anticancer properties. For example, research has shown that certain derivatives can inhibit the growth of cancer cells in vitro by reducing cell viability across various cancer cell lines.

Pharmacological Research

The compound has been explored for its potential as a positive allosteric modulator (PAM) of GABA-A receptors. This role is crucial in developing new therapeutic agents for neurological disorders. The modulation of these receptors can enhance GABAergic transmission, leading to anxiolytic or sedative effects without the side effects associated with traditional benzodiazepines .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for developing anticancer therapeutics.

Case Study 2: GABA-A Receptor Modulation

In a pharmacological study, derivatives were tested for their ability to enhance [^3H]muscimol binding to GABA-A receptors. The findings demonstrated that certain modifications significantly increased binding affinity and efficacy, highlighting their potential as novel anxiolytic agents .

Mécanisme D'action

The mechanism of action of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Uniqueness

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. The fluorine atom’s electronegativity also influences the compound’s reactivity and interaction with other molecules, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 920501-51-5) is a fluorinated indene derivative characterized by a unique structural framework that includes a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom at the 6-position enhances its lipophilicity and metabolic stability, which may facilitate interactions with biological targets.

Chemical Structure

The molecular formula of this compound is , with a molar mass of approximately 180.18 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. Interaction studies suggest that it may favorably interact with proteins involved in inflammatory pathways, indicating its role as a therapeutic agent in conditions characterized by inflammation.

The biological activity of this compound is attributed to its structural features:

- Fluorine Substitution : The fluorine atom enhances the compound's ability to penetrate biological membranes and interact with target proteins.

- Carboxylic Acid Group : This group can form hydrogen bonds with target proteins, influencing their activity and function.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. IC50 values were determined to be around 30 µM.

Research Findings Summary Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Propriétés

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDRQAOWBACVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648504 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-51-5 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.